molecular formula C9H10N2O3S B14514255 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one CAS No. 62868-02-4

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one

Cat. No.: B14514255
CAS No.: 62868-02-4
M. Wt: 226.25 g/mol
InChI Key: YVFDBASYQQVVEZ-UHFFFAOYSA-N
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Description

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is a chemical compound that features a furan ring, a thiomorpholine ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of furan-2-carbaldehyde with thiomorpholine-3-one under specific conditions to introduce the hydroxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the yield and quality of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. The thiomorpholine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)tetrahydrothiophene-3-one
  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)piperidin-3-one
  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)morpholin-3-one

Uniqueness

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

62868-02-4

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-2-hydroxyiminothiomorpholin-3-one

InChI

InChI=1S/C9H10N2O3S/c12-9-8(10-13)15-5-3-11(9)6-7-2-1-4-14-7/h1-2,4,13H,3,5-6H2

InChI Key

YVFDBASYQQVVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NO)C(=O)N1CC2=CC=CO2

Origin of Product

United States

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